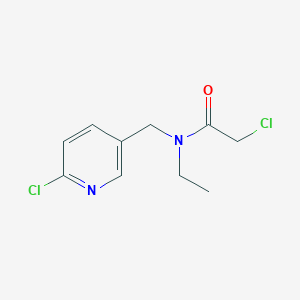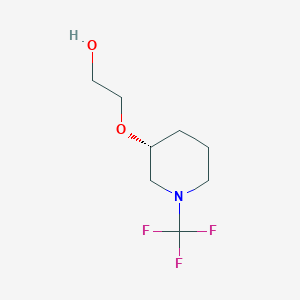
3-Methylpyrazine-2-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methylpyrazine-2-sulfonic acid is a heterocyclic aromatic compound containing a pyrazine ring substituted with a methyl group at the 3-position and a sulfonic acid group at the 2-position. Pyrazine derivatives are known for their diverse biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylpyrazine-2-sulfonic acid typically involves the sulfonation of 3-methylpyrazine. One common method is the reaction of 3-methylpyrazine with sulfur trioxide or chlorosulfonic acid under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is carefully regulated to avoid over-sulfonation .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of heterogeneous catalysts, such as sulfonic acid-functionalized silica or zeolites, can enhance the efficiency of the sulfonation process and reduce the environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
3-Methylpyrazine-2-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonates.
Reduction: The pyrazine ring can be reduced under specific conditions to form dihydropyrazine derivatives.
Substitution: The sulfonic acid group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions
Major Products
The major products formed from these reactions include sulfonates, dihydropyrazine derivatives, and various substituted pyrazine compounds .
Aplicaciones Científicas De Investigación
3-Methylpyrazine-2-sulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-Methylpyrazine-2-sulfonic acid and its derivatives involves interactions with specific molecular targets and pathways. For example, some derivatives may inhibit key enzymes or disrupt cellular processes, leading to antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .
Comparación Con Compuestos Similares
Similar Compounds
2,5-Dimethylpyrazine: Known for its use in flavor and fragrance industries.
2,3,5,6-Tetramethylpyrazine: Exhibits significant pharmacological effects, including neuroprotective and anti-inflammatory properties
Uniqueness
3-Methylpyrazine-2-sulfonic acid is unique due to the presence of both a methyl group and a sulfonic acid group on the pyrazine ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C5H6N2O3S |
|---|---|
Peso molecular |
174.18 g/mol |
Nombre IUPAC |
3-methylpyrazine-2-sulfonic acid |
InChI |
InChI=1S/C5H6N2O3S/c1-4-5(11(8,9)10)7-3-2-6-4/h2-3H,1H3,(H,8,9,10) |
Clave InChI |
RKLSKVJLGDVXET-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=CN=C1S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[5-(1-Hydroxyethyl)-3,6-dioxopiperazin-2-yl]acetic acid](/img/structure/B13965049.png)
![N-[(4-Methylphenyl)methyl]nitrous amide](/img/structure/B13965053.png)
![2,4-Dioxabicyclo[3.3.1]nona-1(9),5,7-triene-6-carbaldehyde](/img/structure/B13965070.png)
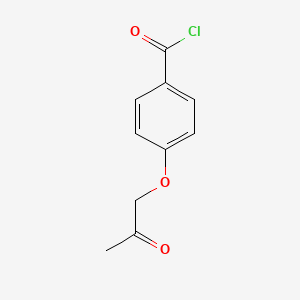
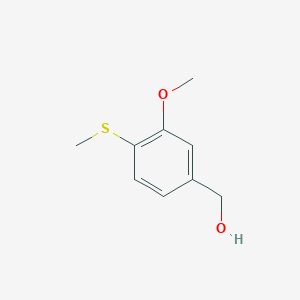
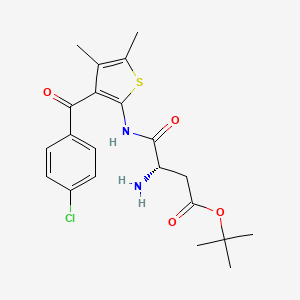

![8-Methyl-3-nitroso-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13965097.png)



